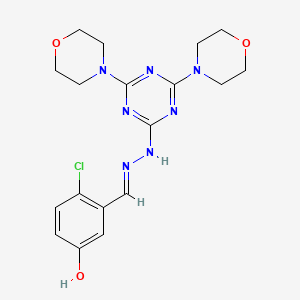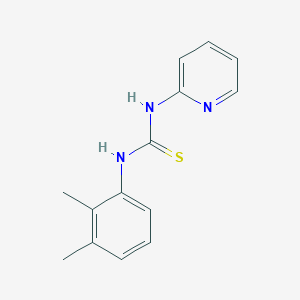
N-(2,3-dimethylphenyl)-N'-2-pyridinylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)-N'-2-pyridinylthiourea (DMPT) is a chemical compound that has been widely studied for its potential applications in scientific research. It is a thiourea derivative that is used as a chemical inducer of autophagy, a cellular process that involves the degradation of cellular components for energy production.
作用机制
N-(2,3-dimethylphenyl)-N'-2-pyridinylthiourea induces autophagy by inhibiting the activity of mTOR, a protein kinase that regulates cell growth and metabolism. By inhibiting mTOR, N-(2,3-dimethylphenyl)-N'-2-pyridinylthiourea activates the autophagy pathway, leading to the degradation of cellular components such as proteins and organelles. This process provides the cell with energy and building blocks for the synthesis of new cellular components.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-N'-2-pyridinylthiourea has been shown to have a number of biochemical and physiological effects. In addition to inducing autophagy, N-(2,3-dimethylphenyl)-N'-2-pyridinylthiourea has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and modulate the immune response. N-(2,3-dimethylphenyl)-N'-2-pyridinylthiourea has also been investigated for its potential to protect against oxidative stress and inflammation.
实验室实验的优点和局限性
N-(2,3-dimethylphenyl)-N'-2-pyridinylthiourea has several advantages for use in lab experiments. It is a relatively inexpensive and easy-to-use chemical inducer of autophagy that can be used in a variety of cell lines. However, N-(2,3-dimethylphenyl)-N'-2-pyridinylthiourea has some limitations as well. It can be toxic at high concentrations and may have off-target effects on cellular processes other than autophagy.
未来方向
There are several future directions for the study of N-(2,3-dimethylphenyl)-N'-2-pyridinylthiourea. One area of focus is the development of N-(2,3-dimethylphenyl)-N'-2-pyridinylthiourea derivatives that are more potent and selective inducers of autophagy. Another area of interest is the investigation of the potential therapeutic applications of N-(2,3-dimethylphenyl)-N'-2-pyridinylthiourea in the treatment of cancer, neurodegenerative diseases, and infectious diseases. Finally, there is a need for further research into the molecular mechanisms of N-(2,3-dimethylphenyl)-N'-2-pyridinylthiourea-induced autophagy and its effects on cellular processes.
合成方法
N-(2,3-dimethylphenyl)-N'-2-pyridinylthiourea can be synthesized by reacting 2,3-dimethylaniline with 2-pyridinecarbonyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction results in the formation of N-(2,3-dimethylphenyl)-N'-2-pyridinylthiourea as a white crystalline solid with a melting point of 131-133°C.
科学研究应用
N-(2,3-dimethylphenyl)-N'-2-pyridinylthiourea has been extensively studied for its potential applications in scientific research. It has been shown to induce autophagy in a variety of cell lines, including cancer cells, and has been used to study the role of autophagy in cellular processes such as apoptosis and cell survival. N-(2,3-dimethylphenyl)-N'-2-pyridinylthiourea has also been investigated for its potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and infectious diseases.
属性
IUPAC Name |
1-(2,3-dimethylphenyl)-3-pyridin-2-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S/c1-10-6-5-7-12(11(10)2)16-14(18)17-13-8-3-4-9-15-13/h3-9H,1-2H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZBINCECOVLGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethylphenyl)-3-pyridin-2-ylthiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(2-chlorophenyl)amino]carbonyl}-2-naphthamide](/img/structure/B5882818.png)
![2-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5882823.png)
![7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5882826.png)
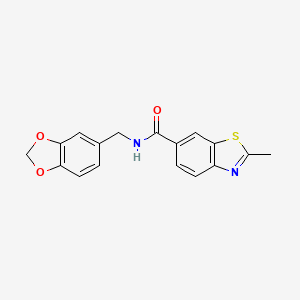
![N-{4-[(diethylamino)carbonyl]phenyl}-2-ethoxybenzamide](/img/structure/B5882831.png)
![4-ethyl-7-[(4-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5882839.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5882846.png)
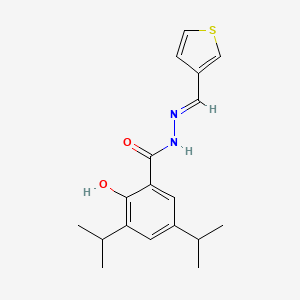
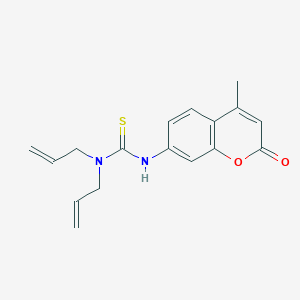
![2-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid](/img/structure/B5882857.png)
![4-[(5-chloro-2-ethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5882860.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5882874.png)
